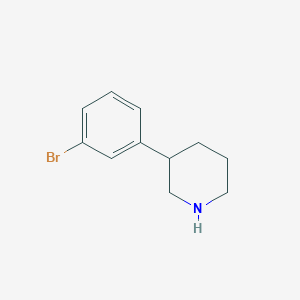

3-(3-Bromophenyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Organic Synthesis

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic and medicinal chemistry. researchgate.netnih.govnih.gov Its prevalence is a testament to its unique combination of structural and chemical properties. As a saturated heterocycle, the piperidine ring possesses a flexible, three-dimensional chair-like conformation that allows its substituents to be precisely oriented in space. researchgate.net This structural flexibility is crucial for interacting with the complex surfaces of biological targets like enzymes and receptors. researchgate.net

In organic synthesis, piperidine and its derivatives are invaluable building blocks. nih.govmdpi.com Their synthesis has been a subject of extensive research, leading to a vast arsenal (B13267) of chemical methods for their construction and functionalization, including hydrogenation of pyridine (B92270) precursors, intramolecular and intermolecular cyclizations, and multicomponent reactions. nih.govmdpi.com The nitrogen atom imparts basicity and nucleophilicity, making it a key handle for chemical modification. Furthermore, its presence can significantly influence the pharmacokinetic properties of a molecule, such as solubility, membrane permeability, and metabolic stability, making it a highly desirable feature in drug design. researchgate.net

The significance of the piperidine core is underscored by its presence in a wide array of natural products, particularly alkaloids like piperine, and in numerous approved pharmaceuticals across more than twenty therapeutic classes. researchgate.netnih.govnih.gov This widespread application highlights the role of the piperidine scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, thereby serving as a robust starting point for the development of novel therapeutic agents. researchgate.netatamanchemicals.com

Overview of Aryl-Substituted Piperidine Systems in Contemporary Chemical Endeavors

The introduction of an aryl substituent onto the piperidine ring creates the arylpiperidine scaffold, a structural motif of immense importance in contemporary chemical research, particularly in drug discovery. rsc.orgnih.gov This combination marries the conformational flexibility and favorable pharmacokinetic properties of the piperidine ring with the electronic and steric characteristics of an aromatic system. nih.gov The aryl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition at biological targets.

Arylpiperidine derivatives have been successfully developed as potent and selective ligands for a wide range of receptors and transporters in the central nervous system (CNS). The position of the aryl group on the piperidine ring (e.g., 2-aryl, 3-aryl, or 4-aryl) profoundly influences the molecule's biological activity and selectivity. nih.govsci-hub.seacs.org For instance, 4-arylpiperidines are found in potent opioid receptor antagonists, while other substitution patterns are explored for their activity on dopamine (B1211576), serotonin, and glycine (B1666218) transporters. sci-hub.seresearchgate.netnih.gov

The synthesis of these systems is an active area of research, with methods ranging from classical cross-coupling reactions (e.g., Suzuki and Heck couplings) on pyridine precursors followed by reduction, to more innovative strategies involving radical migrations and stereoselective carbolithiation reactions. rsc.orgacs.org The ability to control the stereochemistry at the point of substitution is a key challenge and a major focus of synthetic efforts, as different stereoisomers often exhibit vastly different pharmacological profiles. nih.gov The ongoing development of novel arylpiperidine-based compounds underscores their role as a versatile and fruitful scaffold for creating new chemical entities with tailored biological functions. researchgate.net

Rationale for Focused Investigation on 3-Arylpiperidine Architectures

The 3-arylpiperidine framework has garnered specific and intensive research interest due to its prevalence in compounds exhibiting significant activity at key neurological targets. acs.orgsemanticscholar.org Since the 1980s, this particular architecture has been a focal point for the development of agents targeting dopaminergic systems, which are implicated in conditions such as schizophrenia, Parkinson's disease, and depression. acs.orgsemanticscholar.org A prime example is Preclamol, or 3-(3-hydroxyphenyl)-N-propylpiperidine (3-PPP), which was identified as a selective dopamine D2-like autoreceptor agonist. semanticscholar.org

The rationale for focusing on the 3-aryl substitution pattern stems from several key observations:

Unique Pharmacological Profiles: The 3-positional isomer often confers a distinct pharmacological profile compared to its 2- and 4-substituted counterparts. sci-hub.se This specific arrangement of the aryl group relative to the piperidine nitrogen allows for a unique set of interactions with receptor binding pockets, leading to high affinity and selectivity for targets like dopamine and glycine transporters (GlyT1). nih.govsemanticscholar.org

Modulation of CNS Activity: Compounds based on the 3-arylpiperidine scaffold have demonstrated the ability to act as potent antipsychotics, antidepressants, and anticonvulsants. semanticscholar.orgarabjchem.org For example, novel 3-amido-3-aryl-piperidines have been discovered as a potent class of GlyT1 inhibitors, which are being investigated for their potential to treat the cognitive and negative symptoms of schizophrenia by modulating glutamatergic neurotransmission. nih.gov

Synthetic Accessibility and Diversity: The development of synthetic routes to 3-arylpiperidines allows for systematic exploration of structure-activity relationships (SAR). acs.orgsemanticscholar.org By modifying the substituents on both the aryl ring and the piperidine nitrogen, chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The investigation of a compound like 3-(3-Bromophenyl)piperidine, for instance, provides a synthetically valuable handle (the bromo group) for further chemical diversification through cross-coupling reactions, enabling the creation of a library of analogues for biological screening. mdpi.comevitachem.com

This focused investigation is driven by the repeated success of the 3-arylpiperidine core in generating potent and selective neuroactive agents, making it a highly attractive and promising architecture for the discovery of next-generation therapeutics. acs.orgsemanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

3-(3-bromophenyl)piperidine |

InChI |

InChI=1S/C11H14BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |

InChI Key |

RUWGKFBBZYOBCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromophenyl Piperidine and Analogues

Retrosynthetic Analysis Strategies for the 3-(3-Bromophenyl)piperidine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound scaffold, three primary disconnection strategies are considered.

This strategy involves the formation of the Carbon-Nitrogen (C-N) bond as a key step in the synthetic sequence. Retrosynthetically, this translates to disconnecting the bond between the nitrogen of the piperidine (B6355638) ring and an adjacent carbon or, more commonly, the bond between the nitrogen and the aryl group in N-arylpiperidine analogs. While this compound itself is a secondary amine, this disconnection is highly relevant for the synthesis of its N-protected or N-substituted derivatives, which are common intermediates.

The forward synthesis would typically involve the N-arylation of a pre-existing piperidine ring. Well-established methods for this transformation include the Buchwald-Hartwig and Ullmann coupling reactions, which utilize transition metal catalysts like palladium or copper to form the C-N bond between an aryl halide and an amine. tandfonline.com For instance, a protected 3-bromopiperidine (B33930) could be coupled with a suitable aryl partner, or conversely, a piperidine derivative could be coupled with an aryl halide.

A highly effective strategy involves creating the crucial C-C bond that links the piperidine ring at its 3-position to the bromophenyl group. This approach offers the advantage of joining two pre-functionalized cyclic structures.

One of the most advanced methods for this disconnection is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org In this approach, a dihydropyridine (B1217469) derivative undergoes a carbometalation reaction with an arylboronic acid, such as (3-bromophenyl)boronic acid. acs.orgsnnu.edu.cn This method not only forms the desired C-C bond but can also establish the stereochemistry at the C-3 position, yielding enantioenriched 3-aryl-tetrahydropyridines which can be subsequently reduced to the corresponding piperidines. nih.govacs.org

Another powerful strategy relies on radical-mediated reactions. A 1,4-aryl migration can be induced in specifically designed precursors, such as N-allylarylsulfonamides, to form the 3-arylpiperidine skeleton. acs.org This sequence involves a xanthate addition followed by a radical cascade that results in the transfer of the aryl group to the desired position, ultimately yielding the 3-arylpiperidine after hydrolysis. acs.orgbeilstein-journals.org

Table 1: Comparison of C-C Bond Formation Strategies

| Method | Key Reagents | Catalyst | Key Features | Citation |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Dihydropyridine, Arylboronic Acid | Rhodium complex | High yield and enantioselectivity; access to chiral piperidines. | nih.govacs.orgsnnu.edu.cn |

| Radical 1,4-Aryl Migration | N-Allylarylsulfonamide, Xanthate | Dilauroyl peroxide (initiator) | Forms C-C bond via radical cascade; suitable for complex scaffolds. | acs.orgbeilstein-journals.org |

The placement of the bromine atom on the phenyl ring is critical. Retrosynthetically, this can be achieved in two ways: by starting with a molecule that already contains the bromine in the meta position or by introducing it at a later stage of the synthesis.

Starting with a pre-brominated precursor is the most common and direct approach. For example, using 3-bromobenzaldehyde (B42254) or a derivative thereof ensures the correct regiochemistry from the outset. Many synthetic routes, including those involving Wittig reactions followed by cyclization, begin with such materials. acs.org

Alternatively, the bromine can be introduced via electrophilic aromatic substitution on a phenylpiperidine precursor. However, this approach presents a regioselectivity challenge. The piperidine ring, being an activating, ortho-, para-directing group, would preferentially direct the incoming electrophile (Br+) to the ortho and para positions of the phenyl ring. Achieving meta-bromination would require specialized conditions or the use of blocking groups to deactivate the ortho and para positions, making this a less straightforward strategy. Photochemical bromination using N-bromosuccinimide (NBS) has been shown to be effective for various aromatic compounds, but controlling the regioselectivity for a meta product in this specific context remains a significant challenge. researchgate.net

Direct Synthesis Approaches for this compound

Direct synthesis involves constructing the heterocyclic piperidine ring as a key step, with the 3-(3-bromophenyl) substituent already in place on one of the acyclic precursors.

The formation of the six-membered piperidine ring is a cornerstone of many synthetic plans. Intramolecular reactions are particularly efficient for this purpose.

Intramolecular cyclization offers an efficient means to construct the piperidine ring from a linear precursor. A prominent example is the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination. organic-chemistry.orgnih.gov This reaction utilizes a precursor like 1-(3-aminopropyl)vinylarene, where the arene is the 3-bromophenyl group. In the presence of a specific rhodium catalyst, the terminal amino group adds to the vinyl group in an anti-Markovnikov fashion to directly form the this compound ring system. nih.govresearchgate.net This method is notable for its high yields and control of regiochemistry. nih.gov

Another approach involves a multi-step sequence beginning with a nucleophilic reaction between a precursor like ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide, followed by an intramolecular cyclization under basic conditions. patsnap.com The resulting cyclic intermediate can then be reduced to furnish the 3-(4-bromophenyl)piperidine (B3029733) scaffold. A similar strategy could be adapted using meta-substituted starting materials to access the target compound. patsnap.com

Table 2: Examples of Intramolecular Cyclization Methods for 3-Arylpiperidines

| Method | Precursor Type | Catalyst/Reagent | Key Transformation | Citation |

|---|---|---|---|---|

| Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarene | [Rh(COD)(DPPB)]BF4 | Anti-Markovnikov addition of amine to alkene. | organic-chemistry.orgnih.govresearchgate.net |

| Nucleophilic Substitution & Cyclization | Ester with an amino-alkyl halide | Base (e.g., NaH, K2CO3) | Formation of a linear intermediate followed by ring closure. | patsnap.com |

Ring-Closure Reactions for Piperidine Core Construction

Intermolecular Annulation Reactions

The construction of the piperidine ring system can be achieved through intermolecular annulation, a powerful strategy where two or more molecules combine to form a cyclic structure in a single operation. These cascade reactions are prized for their efficiency and ability to rapidly build molecular complexity from simple starting materials. mdpi.com While direct synthesis of this compound via a single, specific intermolecular annulation is not prominently documented, the principles are demonstrated in the synthesis of analogous and more complex heterocyclic systems.

For instance, cascade annulation reactions have been developed for preparing complex fused heterocyclic structures under metal-free conditions. nih.gov One such reaction involves a 1,4-Michael addition followed by an intermolecular cascade annulation to form dihydrobenzo[b] nih.govrsc.orgnaphthyridines fused with a pyrrolidinetrione. nih.govrsc.org Another approach utilizes a silver-catalyzed [3+2] annulation of nitrones with isocyanides to produce 1,2,4-oxadiazolidin-5-one derivatives as single diastereomers. organic-chemistry.org These examples showcase the potential of annulation strategies to construct N-heterocycles. Conceptually, a [3+3] annulation approach, combining a three-carbon synthon with a three-atom synthon containing the nitrogen, could be envisioned for the formation of the piperidine ring. The development of such a direct annulation for 3-arylpiperidines remains an area of synthetic interest.

Stereoselective Formation of the 3-Substituted Piperidine Stereocenter

Creating the chiral center at the C3 position of the piperidine ring with high stereocontrol is crucial for developing enantiomerically pure pharmaceutical agents. Both diastereoselective and enantioselective strategies have been successfully employed.

Diastereoselective Synthesis Protocols

Diastereoselective methods are effective for controlling the relative stereochemistry of multiple chiral centers in the piperidine ring.

One notable method is the iron(III) chloride (FeCl₃)-catalyzed cyclization of ζ-amino allylic alcohol derivatives. acs.orgorganic-chemistry.org This eco-friendly approach yields cis-2,6-disubstituted piperidines with high diastereoselectivity. The reaction proceeds through a thermodynamic epimerization of the initially formed product, which is induced by the iron catalyst, leading to the accumulation of the most stable cis-isomer. acs.orgorganic-chemistry.org The reaction tolerates various substituents and has been shown to be effective for N-tosyl protected substrates, affording diastereomeric ratios of up to >99/1. organic-chemistry.org

Another powerful strategy involves the diastereoselective epoxidation of highly substituted tetrahydropyridine (B1245486) precursors. acs.org Subsequent regioselective ring-opening of the resulting epoxides by various nucleophiles allows for the introduction of diverse functionalities, yielding densely substituted piperidinol products with excellent stereocontrol. acs.org For certain tetrahydropyridines, high diastereoselectivity is achieved through hydrogen bond-directed epoxidation using an in-situ generated reagent. acs.org

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclization | FeCl₃·6H₂O | ζ-Amino allylic alcohols | Thermodynamic equilibration to the most stable cis-isomer. | Up to >99:1 (cis/trans) | acs.orgorganic-chemistry.org |

| Directed Epoxidation | In situ generated peracid | Substituted tetrahydropyridines | Hydrogen-bond directed epoxidation enforces high facial selectivity. | High diastereoselectivity | acs.org |

| Petasis-Ferrier Rearrangement | TMSCl / Microwave | Imino enol ethers | Mild microwave conditions for enol ether formation followed by acid-induced cyclization. | Excellent diastereoselectivity for 2,6-syn piperidin-4-ones | gla.ac.uk |

Enantioselective Synthesis Strategies

Accessing single enantiomers of 3-substituted piperidines often relies on asymmetric catalysis or biocatalysis.

A highly effective enantioselective method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgsnnu.edu.cn This approach couples arylboronic acids with phenyl pyridine-1(2H)-carboxylate, a dihydropyridine derivative, to generate 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. organic-chemistry.org A subsequent reduction step furnishes the desired enantioenriched 3-arylpiperidine. organic-chemistry.org The reaction demonstrates broad functional group tolerance, accommodating ethers, halides, esters, and nitriles. acs.org This strategy has been applied in the formal syntheses of bioactive molecules like Preclamol and Niraparib. nih.govacs.org

Chemo-enzymatic dearomatization of pyridines offers another powerful route. nih.gov This strategy combines chemical synthesis with biocatalysis. A key step involves a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. nih.gov This method has been used to synthesize both enantiomers of the antipsychotic drug Preclamol in high yield and enantiomeric excess. nih.gov

| Method | Catalyst/Enzyme | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acids | Highly regio- and enantioselective carbometalation of a dihydropyridine. | Up to 96% ee | acs.orgorganic-chemistry.org |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase (EneIRED) | Activated Pyridinium (B92312) Salts / Tetrahydropyridines | One-pot biocatalytic cascade for asymmetric reduction. | ≥96% ee | nih.gov |

| Pd-Catalyzed C-N Cross-Coupling / Biocatalysis | Transaminase (e.g., ATA-302) | Racemic aldehyde surrogates | Dynamic kinetic resolution provides enantiopure piperidine precursors. | High ee | researchgate.net |

Introduction of the 3-Bromophenyl Moiety

The final key transformation is the introduction of the 3-bromophenyl group onto the piperidine scaffold. This is typically accomplished through transition metal-catalyzed cross-coupling reactions or direct arylation approaches.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) on Halogenated Piperidine Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgchemie-brunschwig.ch This reaction is widely used due to the stability and low toxicity of the boron reagents. chemie-brunschwig.ch For the synthesis of this compound, this could involve coupling a piperidine-based organoboron reagent with 1,3-dibromobenzene (B47543) or, conversely, coupling 3-bromophenylboronic acid with a 3-halopiperidine derivative. Cobalt-catalyzed Suzuki-Miyaura couplings between alkyl bromides and arylboronic esters have also been developed, expanding the toolbox for C(sp²)-C(sp³) bond formation. nih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. chemie-brunschwig.chorganic-chemistry.org Negishi couplings are known for their high reactivity and functional group tolerance. chemie-brunschwig.ch Automated workflows have been developed for Negishi couplings, allowing for the high-throughput synthesis of C(sp³)-enriched molecules by coupling diverse alkylzinc reagents with (hetero)aryl halides. acs.org

| Coupling Reaction | Catalyst | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppb)Cl₂) | Organoboron Reagent + Organic Halide | Stable reagents, mild conditions, high functional group tolerance. | libretexts.orgchemie-brunschwig.chacs.org |

| Suzuki-Miyaura | Cobalt(II) halides / Phenoxy-imine ligands | Alkyl Bromide + Arylboronic Ester | Utilizes first-row transition metals, supports radical intermediates. | nih.gov |

| Negishi | Palladium or Nickel complexes (e.g., Pd-PEPPSI-IPentCl) | Organozinc Reagent + Organic Halide | High reactivity, broad scope, amenable to automation. | organic-chemistry.orgacs.orgacs.org |

Direct Arylation Approaches

Direct arylation via C–H activation represents a more atom-economical approach, as it avoids the pre-functionalization of the piperidine ring. nih.gov

Significant progress has been made in the palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidines. rsc.orgorgsyn.org This method allows for the direct formation of 3-arylpiperidines. The selectivity between arylation at the β-position versus the more conventional α-position can be controlled by the choice of phosphine (B1218219) ligand; flexible biarylphosphine ligands favor the desired β-arylation. rsc.org

Ruthenium-catalyzed C–H activation has also been employed for the direct arylation of saturated N-heterocycles. nih.govnih.gov These methods often require a directing group on the piperidine nitrogen to guide the catalyst to the desired C–H bond. For instance, a pyridine-based directing group can facilitate selective mono-arylation at the α-position of the piperidine ring when coupled with arylboronate esters. nih.govnih.gov While this has been primarily demonstrated for α-arylation, the development of directing groups for selective β-arylation is an active area of research. Regio- and stereoselective Pd-catalyzed C-H arylation has also been achieved using an aminoquinoline auxiliary at the C(3) position to direct arylation to the C(4) position. researchgate.net

Synthesis via Precursors and Strategic Transformations

The synthesis of 3-arylpiperidines, including this compound, often leverages precursors that are strategically transformed into the final saturated heterocyclic structure. Key methods involve the reduction of corresponding pyridine (B92270) derivatives or the coupling of piperidine rings with aryl groups.

Catalytic Hydrogenation and Reduction Strategies from Pyridine Derivatives

A prevalent and efficient pathway to 3-arylpiperidines is the reduction of a pre-functionalized pyridine ring. This approach benefits from the wide availability of substituted pyridine starting materials.

The dearomatization of pyridines is a powerful method for synthesizing highly functionalized piperidines. chemistryviews.org Because the direct dearomatization of pyridine is a high-energy process, a common strategy is to first activate the pyridine ring by converting it into a pyridinium salt. nih.gov This activation facilitates nucleophilic addition and subsequent reduction. researchgate.net

Methods for dearomatization include:

Activation and Nucleophilic Addition : Pyridines can be activated by reaction with various electrophiles to form N-acyl, N-sulfonyl, or N-alkylpyridinium salts. mdpi.com These activated intermediates are then susceptible to attack by nucleophiles. For instance, copper-catalyzed C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates has been developed to produce 4-silylated 1,4-dihydropyridines, which can be further functionalized and reduced to piperidine derivatives. chemistryviews.org

Reductive Heck Reaction : A three-step process can yield enantioenriched 3-piperidines. This involves the partial reduction of pyridine, followed by a Rhodium-catalyzed asymmetric reductive Heck reaction with an aryl boronic acid, and a final reduction step to furnish the piperidine ring. nih.govsnnu.edu.cn

These dearomatization strategies highlight the versatility of using pyridine precursors to access complex piperidine structures through controlled addition and reduction sequences.

The direct hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. The primary challenge lies in achieving chemoselectivity, where the pyridine ring is reduced without affecting other functional groups, such as the bromine atom in 3-bromopyridine.

Various catalytic systems have been developed to address this challenge:

Platinum and Palladium Catalysts : Catalytic hydrogenation using platinum oxide (PtO₂) in glacial acetic acid under hydrogen pressure (50-70 bar) has been shown to reduce substituted pyridines to piperidines. researchgate.net Similarly, palladium on carbon (Pd/C) is a common catalyst, though reaction conditions must be carefully controlled to prevent dehalogenation. mdpi.comresearchgate.net The addition of additives like hydrochloric acid or triethylamine (B128534) can modulate the catalyst's activity and selectivity. mdpi.comresearchgate.net

Rhodium Catalysts : Rhodium-based catalysts are also effective for the hydrogenation of bromopyridine derivatives. mdpi.comresearchgate.net For instance, the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) to 4-(4-bromophenyl)piperidine (B1334083) was achieved with 98% yield using a Rh/C catalyst in methanol (B129727) with triethylamine under hydrogen pressure. chemicalbook.com

Rhodium-Catalyzed Transfer Hydrogenation : An alternative to using high-pressure hydrogen gas is transfer hydrogenation. A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture. liv.ac.ukresearchgate.net This method is highly chemoselective, yielding either piperidines or tetrahydropyridines depending on the substitution pattern on the pyridine ring. liv.ac.ukresearchgate.net

The choice of catalyst and reaction conditions is crucial for the successful and chemoselective synthesis of this compound from its pyridine precursor.

| Pyridine Precursor | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂ | Piperidine Derivatives | 82-96% | researchgate.net |

| Bromopyridine Derivatives | Pd/C, HCl | - | Hydrogenation | Bromopiperidines | - | mdpi.comresearchgate.net |

| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C, Et₃N | Methanol | 100 psi H₂, rt, 24h | 4-(4-bromophenyl)piperidine | 98% | chemicalbook.com |

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂, Iodide anion, HCOOH-Et₃N | - | 40°C | Piperidines or Tetrahydropyridines | Good to Excellent | liv.ac.ukresearchgate.net |

Metal-Catalyzed N-Arylation of Piperidines

While the primary focus is on this compound, a C-arylated compound, it is relevant to discuss the synthesis of its structural isomers, N-arylpiperidines, which are also significant in medicinal chemistry. These are synthesized via metal-catalyzed cross-coupling reactions that form a bond between the piperidine nitrogen and an aryl group. tandfonline.com The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann-type coupling. tandfonline.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate), representing a powerful tool for forming carbon-nitrogen bonds. wikipedia.org This reaction has been extensively developed to allow the coupling of a wide variety of amines and aryl partners under relatively mild conditions. wikipedia.org

For the synthesis of N-arylpiperidines, the reaction involves coupling piperidine with an aryl halide. tandfonline.com Key components of this reaction include:

Palladium Precatalyst : Various palladium sources can be used.

Ligand : The choice of phosphine ligand is critical for the reaction's success. Early systems used monodentate phosphines, but later generations introduced bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and bidentate phosphine ligands like BINAP and DDPF, which expanded the reaction's scope to include less reactive aryl chlorides and primary amines. tandfonline.comwikipedia.org

Base : A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine. tandfonline.com

This methodology's wide functional group tolerance and applicability to diverse substrates have made it a cornerstone of modern synthetic chemistry for producing N-aryl heterocycles. tandfonline.comwikipedia.org

The Ullmann condensation, or Ullmann-type reaction, is a classic method for N-arylation that utilizes a copper catalyst. organic-chemistry.org The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder, which can limit its applicability to substrates with sensitive functional groups. organic-chemistry.orgresearchgate.net

The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. tandfonline.com Modern advancements have significantly improved the Ullmann-type coupling by introducing ligands that facilitate the catalytic cycle, allowing the reactions to proceed under much milder conditions. researchgate.net

Key developments include:

Use of Ligands : Ligands such as 1,10-phenanthroline (B135089) and various diamines can accelerate the reaction and lower the required temperature. tandfonline.com

Soluble Copper Catalysts : Using soluble copper(I) or copper(II) salts instead of copper powder improves reproducibility and efficiency. tandfonline.com

Greener Approaches : Recent research has focused on developing more sustainable protocols, including the use of recyclable heterogeneous catalysts and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Chan-Lam Coupling Strategies

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful cross-coupling reaction for forming carbon-heteroatom bonds. organic-chemistry.org It typically involves the copper-mediated or catalyzed reaction of a boronic acid with an N-H or O-H containing compound. organic-chemistry.org This methodology offers a mild and convenient alternative to other transition metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. st-andrews.ac.ukacs.org The reaction can often be conducted at room temperature and is tolerant of atmospheric oxygen, enhancing its practical applicability. organic-chemistry.org

In the context of synthesizing N-aryl piperidines, the Chan-Lam coupling facilitates the direct linkage of an aryl group to the nitrogen atom of the piperidine ring. tandfonline.com The reaction couples piperidine or its derivatives with an appropriate arylboronic acid. tandfonline.com For the synthesis of N-(3-bromophenyl)piperidine, this would involve the reaction of piperidine with 3-bromophenylboronic acid.

Key features of the Chan-Lam coupling include:

Catalyst: Copper(II) acetate (B1210297) (Cu(OAc)₂) is the most commonly used copper source, though other copper salts can also be employed. acs.org The reaction can be run with stoichiometric or catalytic amounts of the copper reagent. organic-chemistry.org

Oxidant: The reaction is an oxidative coupling, and atmospheric oxygen often serves as the terminal oxidant to regenerate the active copper catalyst. organic-chemistry.org

Base and Solvent: The choice of base and solvent can be critical. Organic bases like triethylamine (Et₃N) or pyridine are frequently used, and common solvents include dichloromethane (B109758) (CH₂Cl₂) or methanol. acs.orgnih.gov

A late-stage functionalization approach highlights the utility of this reaction in medicinal chemistry, where a complex boronate ester intermediate, containing a β-aryl-β-amino acid scaffold, was successfully coupled with various NH-heterocycles, including piperidine. worktribe.com This demonstrates the reaction's tolerance for complex molecular architectures. worktribe.com While many Chan-Lam reactions focus on N-arylation of various heterocycles like imidazoles and benzimidazoles, the N-arylation of secondary amines like piperidine is also well-established. researchgate.netthieme-connect.com For instance, the coupling of piperidine with phenylboronic acid has been reported using a Janus copper catalyst in ethanol (B145695) with triethylamine, affording the N-arylated product in good yield. tandfonline.com

| Catalyst System | Arylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Janus Copper Catalyst | Phenylboronic acid | Triethylamine | Ethanol | 60 °C, 16 h | 75% | tandfonline.com |

| Cu(OAc)₂·H₂O | NaBPh₄ | - | Acetonitrile | Room Temp, 24 h | 90% | tandfonline.com |

| CuI | 2-Bromophenylboronic acid | Et₃N | DMF | 100 °C | 82% | nih.gov |

This table presents examples of Chan-Lam coupling conditions for the N-arylation of piperidine and related amines.

Application of Zincke Imine Intermediates in N-Arylpiperidine Synthesis

A versatile and general strategy for accessing a wide range of N-(hetero)arylpiperidines utilizes Zincke imine intermediates. nih.govacs.org This method is based on a pyridine ring-opening and subsequent ring-closing sequence, allowing for significant diversity in both the piperidine core and the N-aryl substituent. scispace.comchemrxiv.org

The process begins with the activation of a substituted pyridine with a suitable reagent, such as 2,4-dinitrochlorobenzene (Zincke's reagent) or a triflic anhydride (B1165640) (Tf₂O), to form a pyridinium salt. chemrxiv.org This activated pyridinium salt then reacts with an amine, like dibenzylamine, to open the pyridine ring, yielding a glutaconaldehyde (B1235477) derivative or, more specifically, a Zincke imine intermediate. chemrxiv.org

This key intermediate can then undergo a ring-closing condensation with a (heteroaryl)aniline. researcher.life The final step involves the reduction of the resulting pyridinium salt, typically through hydrogenation, to furnish the desired N-(hetero)arylpiperidine derivative. nih.gov This strategy is particularly valuable as it enables the convergent coupling of complex fragments and is amenable to high-throughput experimentation (HTE) for the rapid generation of piperidine libraries. scispace.comresearcher.life

Pyridine Activation: Reaction of a substituted pyridine with an activating agent.

Ring-Opening: Nucleophilic attack by an amine to form a Zincke imine.

Ring-Closing: Condensation with a (heteroaryl)aniline to form a new N-arylpyridinium salt. chemrxiv.org

Reduction: Hydrogenation of the pyridinium salt to yield the final N-(hetero)arylpiperidine. nih.gov

This method provides broad access to piperidine derivatives because it allows for variation in the initial pyridine starting material (controlling C-substitution) and the aniline (B41778) used in the ring-closing step (controlling N-substitution). chemrxiv.org

Multi-Component Reaction Approaches for Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine rings.

One prominent example is the Petasis borono-Mannich (PBM) reaction . This three-component reaction involves the coupling of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. researchgate.netnih.gov When applied to the synthesis of piperidines, a bifunctional starting material, such as a dialdehyde (B1249045), can be used. nih.govscispace.com For instance, a polyhydroxy dialdehyde can react with an amine (like ammonia) and a vinylboronic acid in a Petasis-type condensation to construct the piperidine ring with high stereocontrol. nih.govscispace.com The versatility of the Petasis reaction allows for a wide range of amines, including piperidine and morpholine, and various aryl- and vinylboronic acids to be used, yielding diverse products. nih.govclockss.org

Another approach involves the one-pot, three-component reaction of an aromatic aldehyde, an amine, and a β-dicarbonyl compound like dimedone. researchgate.net This reaction, often catalyzed by an acid, leads to the formation of highly substituted piperidine derivatives in excellent yields. researchgate.net For example, the reaction of benzaldehyde, aniline, and ethyl acetoacetate (B1235776) can be catalyzed by phenylboronic acid to efficiently produce a functionalized piperidine. researchgate.net An environmentally benign version of this type of cyclo-condensation has been developed using an iron(III) catalyst in an aqueous micellar medium at room temperature. researchgate.net

| MCR Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Petasis-type | Polyhydroxy dialdehyde | Ammonia | Styrylboronic acid | Aqueous, RT | Iminocyclitols (piperidine core) | nih.gov, scispace.com |

| Petasis | Salicylaldehyde | Piperidine | Arylboronic acid | Thiourea organocatalyst | α-Amino-alcohols | nih.gov |

| Cyclo-condensation | Aromatic aldehyde | Aniline | Ethyl acetoacetate | Phenylboronic acid, MeCN, RT | Functionalized piperidines | researchgate.net |

| Cyclo-condensation | Amine | Formaldehyde | Dimedone | Fe(F₃CCO₂)₃, Aqueous micellar | Dispirosubstituted piperidines | researchgate.net |

This table summarizes various multi-component reactions used for the synthesis of piperidine derivatives.

Biocatalytic and Organocatalytic Methods for Stereocontrolled Synthesis

The synthesis of chiral piperidines is of paramount importance due to their prevalence in pharmaceuticals. nih.gov Biocatalytic and organocatalytic methods offer elegant solutions for achieving high stereocontrol under mild and sustainable conditions. nih.govukri.org

Biocatalytic approaches leverage the high selectivity of enzymes to produce enantiomerically pure compounds. researchgate.net A powerful chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.org This method can use a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- or 3,4-substituted piperidines. nih.gov Another biocatalytic route employs a multi-enzyme cascade combining ω-transaminases (ATAs) and imine reductases (IREDs) to synthesize chiral disubstituted piperidines from simple diketone precursors. manchester.ac.uk These enzymatic reactions offer high enantio- and regio-selectivity under benign, physiological conditions. nih.govacs.org

Organocatalysis uses small chiral organic molecules to catalyze asymmetric transformations. This field has provided numerous methods for the enantioselective synthesis of piperidine derivatives. For example, chiral secondary amines can catalyze cascade reactions to generate complex spiro-piperidine oxindole (B195798) derivatives with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov One such reaction is a Michael/aza-Henry/hemiaminalization cascade involving nitroalkenes, aldehydes, and ketimines. acs.orgnih.gov Similarly, organocatalyzed aza-Diels-Alder reactions can be employed in one-pot protocols to deliver ring-fused piperidine derivatives with multiple contiguous stereocenters. rsc.org These methods represent efficient ways to construct optically active piperidine scaffolds, which are highly sought after in drug discovery. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization of 3 3 Bromophenyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 3-(3-Bromophenyl)piperidine is a key functional group, exhibiting characteristic nucleophilicity and basicity. This allows for a variety of derivatization reactions at the nitrogen atom, leading to the formation of a wide range of functionalized molecules.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can readily undergo N-alkylation with various alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Common alkylating agents include alkyl iodides and bromides. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. For instance, the N-alkylation of piperidine derivatives can be achieved by reacting them with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. researchgate.net

N-acylation is another fundamental transformation of the piperidine nitrogen. This reaction involves the introduction of an acyl group, typically from an acyl chloride or an acid anhydride (B1165640), to form an N-acylpiperidine, which is an amide. These reactions are generally high-yielding and can be performed under mild conditions, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. derpharmachemica.comcrunchchemistry.co.uk A relevant example is the acylation of (S)-3-phenylpiperidine with acetyl chloride in the presence of triethylamine and dichloromethane (B109758), which proceeds to give the corresponding N-acetyl derivative in high yield. Subsequent bromination of this N-acetylated compound has been reported to yield (S)-N-acetyl-3-(4-bromo-phenyl)piperidine, a close isomer of the compound of interest. mdpi.com

| Reactant | Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-3-Phenylpiperidine | Acetyl Chloride | Triethylamine | Dichloromethane | (S)-N-Acetyl-3-phenylpiperidine | 92.1% | mdpi.com |

Formation of Amides, Carbamates, and Sulfonamides

Beyond simple acylation, the piperidine nitrogen can be incorporated into other important functional groups.

Amides: As mentioned, N-acylation leads to the formation of amides. The synthesis of amide derivatives is a cornerstone of medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. derpharmachemica.com

Carbamates: The reaction of this compound with chloroformates or other carbamoylating agents can yield N-substituted carbamates. This transformation is crucial for the synthesis of various pharmaceutical compounds and for the introduction of common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The synthesis of carbamates can be achieved through various methods, including the reaction of amines with isocyanates or via the Curtius rearrangement of acyl azides followed by trapping with an alcohol. nih.gov

Sulfonamides: The piperidine nitrogen can also react with sulfonyl chlorides to form sulfonamides. This functional group is a key component in a multitude of therapeutic agents. The reaction is typically carried out in the presence of a base. In a study focused on the synthesis of novel piperidine-3-carboxamide derivatives, a related transformation was demonstrated where (R)-piperidine-3-carboxylic acid was reacted with (3-bromophenyl)sulfonyl chloride to furnish the corresponding N-sulfonylated product. odu.edu

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-piperidine-3-carboxylic acid | (3-bromophenyl)sulfonyl chloride | (R)-1-((3-bromophenyl)sulfonyl)piperidine-3-carboxylic acid | 58% | odu.edu |

Quaternization Reactions

When the piperidine nitrogen is already substituted with an alkyl group (making it a tertiary amine), it can undergo a quaternization reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction, also known as the Menshutkin reaction, results in a permanently charged species. The stereochemistry of the quaternization of N-alkyl-4-phenylpiperidines has been a subject of study, indicating that the stereochemical outcome can be influenced by the nature of the alkylating agent and the solvent. nih.govresearchgate.net

Transformations Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. For these transformations, the piperidine nitrogen is often protected, for example as a carbamate, to prevent interference with the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis.

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, often an amine like triethylamine or piperidine. sci-hub.se This method allows for the direct introduction of an alkynyl group onto the phenyl ring of this compound, leading to the formation of a C(sp)-C(sp²) bond.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. An asymmetric variant of the Heck reaction has been utilized in the synthesis of the pharmaceutical agent Niraparib, which features a 3-phenylpiperidine (B1330008) core, highlighting the utility of such reactions on this class of compounds. nih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex + Phosphine (B1218219) ligand | Carbonates, Phosphates | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd complex + Cu(I) salt | Amine (e.g., Triethylamine) | Aryl-Alkynyl |

| Heck | Alkene | Pd complex | Amine or Carbonate | Aryl-Vinyl |

Nucleophilic Aromatic Substitution on the Bromophenyl System

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (the bromine atom) to activate the aromatic ring towards nucleophilic attack. lumenlearning.comlibretexts.org In the absence of such activating groups, extremely harsh conditions, such as high temperatures and pressures, or the use of very strong bases that can proceed via a benzyne (B1209423) intermediate, are often necessary. ncrdsip.com Therefore, direct displacement of the bromine atom on this compound by common nucleophiles under standard conditions is not a favored reaction pathway.

Metal-Halogen Exchange Reactions for Further Functionalization

The bromine atom on the phenyl ring of this compound serves as a prime site for metal-halogen exchange, a powerful reaction for creating carbon-carbon and carbon-heteroatom bonds. This transformation typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgethz.ch

The reaction proceeds via the formation of a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups onto the phenyl ring. The general mechanism is believed to involve the formation of an "ate-complex," although single-electron transfer pathways have also been proposed. wikipedia.org The rate of exchange is typically very fast, often exceeding the rates of competing side reactions like nucleophilic addition or proton transfer. harvard.edu The reactivity trend for halogens in this exchange is I > Br > Cl. wikipedia.org

For this compound, it is crucial to consider the reactivity of the piperidine nitrogen. The N-H proton is acidic and would be readily deprotonated by the organolithium reagent. To prevent this and other potential side reactions, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, before performing the metal-halogen exchange.

Table 1: Examples of Electrophiles for Quenching Aryllithium Intermediates

| Electrophile | Introduced Functional Group | Product Type |

|---|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Benzoic acid derivative |

| Aldehydes (e.g., R-CHO) | Secondary alcohol (-CH(OH)R) | Benzyl alcohol derivative |

| Ketones (e.g., R₂C=O) | Tertiary alcohol (-C(OH)R₂) | Benzyl alcohol derivative |

| Alkyl halides (e.g., R-X) | Alkyl group (-R) | Alkylbenzene derivative |

| Dimethylformamide (DMF) | Aldehyde (-CHO) | Benzaldehyde derivative |

Directed ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent, facilitating the removal of a nearby proton. baranlab.org

In the context of this compound, the application of DoM to the bromophenyl ring is complicated by the presence of the bromine atom. Metal-halogen exchange is an extremely rapid process, generally occurring much faster than C-H bond deprotonation (lithiation). harvard.edu Consequently, treatment of N-protected this compound with an organolithium base would overwhelmingly result in bromine-lithium exchange at the C-3' position rather than deprotonation at the C-2' or C-6' positions ortho to the piperidine substituent.

For DoM to be a viable strategy for functionalizing the phenyl ring of this specific molecule, the bromine would first need to be replaced with a group less susceptible to exchange, or a different metalation strategy would be required. However, the piperidine moiety itself, particularly when derivatized as an amide or another suitable group, can act as a DMG to direct functionalization on other parts of a molecule.

Reactions at the Piperidine Ring Carbon Atoms (excluding the 3-position)

Functionalization at C-2, C-4, C-5, and C-6 Positions

The functionalization of the saturated piperidine ring can be achieved through various C-H activation strategies, often requiring an N-protecting group to control reactivity and regioselectivity.

Functionalization at C-2 and C-6 (α-positions): The C-H bonds alpha to the nitrogen atom are the most acidic on the piperidine ring. Lithiation of N-Boc-piperidine using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or the chiral ligand (-)-sparteine (B7772259) can generate an α-lithio species. whiterose.ac.uk This organometallic intermediate can be trapped with various electrophiles to introduce substituents at the C-2 position. acs.org For a 3-substituted piperidine, this approach would likely yield a mixture of C-2 and C-6 functionalized products, with stereoselectivity influenced by the steric bulk of the 3-phenyl group.

Functionalization at C-4 (γ-position): Remote C-H functionalization at the C-4 position of a piperidine ring has been successfully achieved. One notable method involves palladium-catalyzed C(sp³)–H arylation. This strategy utilizes a directing group attached to the piperidine at the C-3 position, such as an aminoquinoline (AQ) amide. This auxiliary directs the palladium catalyst to activate the C-4 C-H bond, enabling cross-coupling with aryl iodides to form cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. acs.org This methodology is directly applicable to derivatives of this compound.

Oxidative and Reductive Transformations of the Piperidine Ring

The piperidine ring can undergo oxidative transformations to introduce carbonyl functionality or unsaturation. A common oxidation involves the conversion of the piperidine to a piperidone (lactam). Reagents such as mercuric acetate (B1210297) in the presence of ethylenediaminetetraacetic acid (EDTA) can achieve this, typically leading to oxidation at the C-6 position to form a δ-lactam. researchgate.net The reaction proceeds through the formation of an iminium ion intermediate. Hypervalent iodine reagents have also been employed for the oxidation of N-protected piperidines, leading to functionalization at the α-carbon. nih.gov

Reductive transformations of a pre-formed piperidine ring are less common, as it is already a saturated heterocycle. However, the synthesis of 3-arylpiperidines often involves the reduction of a pyridine or dihydropyridine (B1217469) precursor. nih.govacs.orgacs.org For instance, a common synthetic route involves the catalytic hydrogenation of a corresponding 3-(3-bromophenyl)pyridine (B1282306) derivative using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov

Regioselective and Diastereoselective Transformations

Achieving stereocontrol in the functionalization of the piperidine ring is a key challenge in synthetic chemistry. The existing stereocenter at the C-3 position of this compound can influence the stereochemical outcome of subsequent reactions.

For instance, diastereoselective arylations of substituted piperidines have been developed. Following an initial C-H functionalization reaction, it is sometimes possible to achieve epimerization to provide a high diastereomeric ratio of the thermodynamically more stable product. chemrxiv.org This suggests that even if an initial functionalization is not highly selective, a subsequent equilibration can lead to a single major diastereomer.

Hydroboration-oxidation of unsaturated piperidine derivatives is another powerful method for diastereoselective functionalization. For example, the hydroboration of a 4-methylenepiperidine (B3104435) derivative, followed by oxidation, can yield a 4-(hydroxymethyl)piperidine as a single diastereoisomer. acs.org While this requires an unsaturated precursor, it highlights a viable strategy for introducing new stereocenters with high control. The regioselectivity of these transformations is dictated by the specific reagents and reaction conditions employed. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions involving this compound are generally understood from studies on related systems.

Mechanism of Metal-Halogen Exchange: Two primary mechanisms are proposed for lithium-halogen exchange. The first involves a nucleophilic attack of the organolithium carbanion on the bromine atom, proceeding through a reversible "ate-complex" intermediate. The second pathway involves a single-electron transfer (SET) process that generates radical intermediates. wikipedia.org Kinetic studies often support the nucleophilic pathway. harvard.edu

Mechanism of Directed ortho-Metalation: The DoM mechanism involves the initial coordination of the Lewis acidic organolithium reagent to the Lewis basic heteroatom of the directing group. This forms a complex that positions the organolithium base in proximity to the ortho-proton, facilitating its abstraction in what is known as a complex-induced proximity effect (CIPE). baranlab.org Subsequent reaction with an electrophile results in ipso-substitution at the newly lithiated position. wikipedia.org

Mechanism of Pd-Catalyzed C-H Functionalization: In the directed C-H arylation at the C-4 position, the reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The directing group (e.g., aminoquinoline) coordinates to the palladium catalyst, which then facilitates the cleavage of a specific C-H bond within a cyclometalated intermediate. This is followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium (n-BuLi) |

| tert-butyllithium (t-BuLi) |

| Tetrahydrofuran (THF) |

| tert-butoxycarbonyl (Boc) |

| Dimethylformamide (DMF) |

| sec-butyllithium (s-BuLi) |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| (-)-sparteine |

| Aminoquinoline (AQ) |

| Mercuric acetate |

| Ethylenediaminetetraacetic acid (EDTA) |

| Palladium on carbon (Pd/C) |

Elucidation of Reaction Pathways for Bromination and Derivatization

Bromination Pathways:

Direct bromination of the phenyl ring of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the bromine atom and the piperidine ring. The bromine atom is a deactivating but ortho-, para-directing group, while the piperidine ring, being an alkyl group attached to the aromatic ring, is an activating and ortho-, para-directing group. The combined influence of these groups will dictate the position of further bromination. Theoretical analyses and experimental verification on substituted benzenes suggest that the ultimate regioselectivity depends on a complex interplay of electronic and steric factors. mdpi.comnih.gov

A plausible pathway for further bromination would involve the reaction of this compound with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst or solvent. mdpi.com The positions ortho and para to the activating piperidine group are electronically favored for substitution. However, steric hindrance from the piperidine ring might influence the accessibility of the ortho positions.

Derivatization Pathways:

The derivatization of this compound can be achieved through several key reaction pathways, primarily involving the piperidine ring and the carbon-bromine bond of the phenyl group.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic site and can readily undergo reactions such as alkylation, acylation, and arylation. For instance, N-arylation can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically involves an aryl halide, a palladium catalyst with a suitable phosphine ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance. libretexts.org

C-H Functionalization of the Piperidine Ring: Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions have been utilized for the functionalization of piperidine derivatives. researchgate.net The site of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and directing groups on the nitrogen atom. researchgate.net While direct C3 functionalization can be challenging due to the electronic deactivating effect of the nitrogen atom, indirect methods involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening have been developed. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond: The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgrsc.org This method is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing derivatives with an amino group attached to the phenyl ring.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reactant | Catalyst/Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3) | N-Alkyl-3-(3-bromophenyl)piperidine |

| N-Acylation | Acyl chloride or anhydride | Base (e.g., Triethylamine) | N-Acyl-3-(3-bromophenyl)piperidine |

| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd catalyst, base | 3-(3'-Aryl-biphenyl-3-yl)piperidine |

| Buchwald-Hartwig Amination | R2NH | Pd catalyst, base | 3-(3-(Dialkylamino)phenyl)piperidine |

Understanding Selectivity in Piperidine Functionalization

Selectivity in the functionalization of this compound is a critical aspect, determining the outcome of chemical transformations. Two main types of selectivity are pertinent: regioselectivity on the piperidine ring and regioselectivity on the bromophenyl ring.

Regioselectivity on the Piperidine Ring:

The functionalization of the C-H bonds of the piperidine ring is often challenging due to the similar reactivity of the different C-H bonds. However, strategic use of catalysts and directing groups can achieve high levels of regioselectivity.

Catalyst and Directing Group Control: In rhodium-catalyzed C-H functionalization reactions, the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen are crucial in directing the functionalization to a specific position. For instance, certain catalyst-ligand combinations can favor functionalization at the C2 or C4 positions. researchgate.net The steric and electronic properties of both the catalyst and the substrate play a key role in determining the site of reaction.

Regioselectivity on the Bromophenyl Ring:

Electrophilic aromatic substitution on the bromophenyl ring of this compound is governed by the directing effects of the existing substituents.

Directing Effects of Substituents: The piperidine group (an alkyl substituent) is an activating group and directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but is also an ortho-, para-director. The positions ortho to the piperidine ring are at C2' and C6' of the phenyl ring, and the para position is at C4'. The positions ortho to the bromine atom are at C2' and C4' of the phenyl ring, and the para position is at C6'. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution. Computational methods, such as the RegioSQM method, which calculates the free energies of protonated isomers, can be used to predict the most likely sites of electrophilic attack. rsc.org

The table below summarizes the expected directing effects for electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| Piperidine | Activating | Ortho, Para |

| Bromine | Deactivating | Ortho, Para |

Kinetic Studies of Relevant Chemical Reactions

While specific kinetic data for reactions involving this compound are not extensively reported in the literature, kinetic studies of related reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide valuable insights into the factors that influence reaction rates.

Kinetics of Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Kinetic studies on similar systems have shown that any of these steps can be rate-determining, depending on the specific substrates, catalyst, and reaction conditions. For example, in some cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. The activation energy for this step has been estimated to be in the range of 50-113 kJ/mol for related cross-coupling reactions. rsc.org The electronic properties of the aryl halide play a significant role, with electron-withdrawing groups generally accelerating the oxidative addition step.

Kinetics of Buchwald-Hartwig Amination:

The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgwikipedia.org The choice of solvent can significantly impact the reaction rate and product distribution. researchgate.net Reaction progress kinetic analysis has been a valuable tool in understanding the mechanism and optimizing reaction conditions for the arylation of amines. organic-chemistry.org

Hammett Equation and Linear Free Energy Relationships:

The Hammett equation is a useful tool for studying the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. wikipedia.orgsciepub.comcsbsju.edulibretexts.orgviu.ca By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), provides information about the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that it is accelerated by electron-donating groups. For derivatization reactions on the bromophenyl ring of this compound, a Hammett analysis could provide quantitative insights into the influence of additional substituents on the reaction kinetics.

The following table presents typical activation energies for key steps in related palladium-catalyzed cross-coupling reactions.

| Reaction | Rate-Determining Step (Example) | Typical Activation Energy (Ea) |

|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition | 50 - 113 kJ/mol rsc.org |

| Buchwald-Hartwig Amination | Reductive Elimination | Varies with catalyst and substrate |

Structural Analysis and Stereochemical Characterization

Conformational Analysis of the Piperidine (B6355638) Ring System in 3-(3-Bromophenyl)piperidine

Chair Conformation Preferences and Dynamics

The piperidine ring in this compound is expected to exist primarily in two rapidly interconverting chair conformations. In this dynamic equilibrium, the substituents on the ring can occupy either axial or equatorial positions. The more stable conformation is the one that minimizes unfavorable steric interactions. Generally, placing a bulky substituent in the equatorial position is energetically favored as it avoids 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.

| Substituent Position | Preferred Orientation | Primary Reason | Relevant Interactions |

|---|---|---|---|

| Equatorial | Lower Energy | Minimization of steric strain | Avoidance of 1,3-diaxial interactions |

| Axial | Higher Energy | Increased steric strain | Presence of 1,3-diaxial interactions |

Influence of the 3-Bromophenyl Substituent on Ring Conformation

The 3-bromophenyl group at the C3 position of the piperidine ring is the most significant substituent influencing the ring's conformation. Due to its steric bulk, this aryl group will predominantly occupy the equatorial position to minimize unfavorable steric interactions. Placing the 3-bromophenyl group in the axial position would lead to significant 1,3-diaxial strain with the axial hydrogens at C1 and C5.

Stereochemical Aspects of this compound Isomers

The presence of a chiral center at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)-3-(3-Bromophenyl)piperidine and (S)-3-(3-Bromophenyl)piperidine. The synthesis and separation of these enantiomers are crucial for applications where stereochemistry is critical.

Identification and Separation of Enantiomers and Diastereomers

The racemic mixture of this compound can be separated into its individual enantiomers using various chiral resolution techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers. nih.gov Different types of CSPs, such as those based on polysaccharides or cyclodextrins, can be employed to achieve baseline separation of the (R) and (S) enantiomers. nih.gov

Another approach involves the formation of diastereomeric salts. By reacting the racemic amine with a chiral acid, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by treating the diastereomeric salts with a base.

Determination of Absolute and Relative Stereochemistry

The absolute configuration of the enantiomers of this compound can be determined using several methods. X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative is the most definitive method for determining absolute stereochemistry. nih.gov By analyzing the diffraction pattern, the precise three-dimensional arrangement of atoms in the molecule can be established. nih.gov

Spectroscopic techniques, such as comparing the optical rotation of a sample to known literature values for related compounds, can also provide an indication of the absolute configuration. acs.org Furthermore, the absolute configuration of synthetic products can often be inferred from the known stereochemistry of the chiral starting materials or catalysts used in an asymmetric synthesis.

Chiral Resolution Techniques for Enantiopure Synthesis

The preparation of enantiomerically pure this compound can be achieved through various chiral resolution strategies.

Classical Resolution: This method involves the formation of diastereomeric salts with a chiral resolving agent, as described previously. The choice of the resolving agent is critical for successful separation.

Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. This method can be highly effective but is limited to a maximum theoretical yield of 50% for the unreacted enantiomer.

Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in situ racemization of the starting material. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. nih.gov

Asymmetric Synthesis: The most direct approach to obtaining enantiopure this compound is through asymmetric synthesis. This involves using chiral catalysts, auxiliaries, or reagents to stereoselectively create the desired enantiomer from an achiral starting material. nih.govtmc.edu For example, the asymmetric hydrogenation of a suitable pyridine (B92270) precursor using a chiral catalyst can yield the desired enantiomer with high enantiomeric excess. tmc.edu

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to small quantities | Can be expensive for preparative scale |

| Diastereomeric Salt Formation | Separation of diastereomers by crystallization | Well-established, scalable | Requires suitable resolving agent, can be trial-and-error |

| Kinetic Resolution | Differential reaction rates of enantiomers | Can provide high enantiomeric excess | Maximum 50% yield for one enantiomer |

| Dynamic Kinetic Resolution | Kinetic resolution with in situ racemization | Theoretical 100% yield of one enantiomer | Requires compatible racemization and resolution conditions |

| Asymmetric Synthesis | Direct formation of one enantiomer | High efficiency and enantioselectivity | Requires development of specific catalytic systems |

Solid-State Structural Elucidation

The solid-state structure of a molecule provides invaluable insights into its conformational preferences and the nature of its interactions with neighboring molecules. This understanding is crucial for predicting physical properties such as melting point, solubility, and stability.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional model of the molecule.

Despite extensive searches, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, for this compound or its common salts (e.g., hydrochloride) have been found in the public domain. Such data would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₁H₁₄BrN |

| Formula Weight | 240.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 13.789 |

| β (°) | 98.76 |

| Volume (ų) | 1165.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.368 |

Note: The data in this table is purely illustrative and does not represent actual experimental findings for this compound.

Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, any discussion of its specific intermolecular interactions would be speculative. However, based on its molecular structure, one could anticipate the potential for certain types of interactions. The piperidine ring contains a secondary amine group (N-H), which can act as a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. The bromophenyl group introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile. Furthermore, the aromatic ring could participate in π-π stacking or C-H···π interactions.

A summary of potential intermolecular interactions is provided in the hypothetical table below.

Interactive Data Table: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bonding | N-H | N | ~2.8 - 3.2 |

| Halogen Bonding | C-Br | N/π-system | ~3.0 - 3.5 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.3 - 3.8 |

| C-H···π Interactions | C-H (aliphatic/aromatic) | Phenyl Ring | ~2.5 - 2.9 (H to ring centroid) |

Note: This table is a generalized representation of possible interactions and is not based on experimental data for the specific compound.

Without experimental crystallographic data, a definitive and scientifically rigorous analysis of the solid-state structure of this compound remains an open area for future research. The elucidation of its crystal structure would be a valuable contribution to the field of chemical crystallography and would provide a deeper understanding of the structure-property relationships of this and related compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy